molecular formula C5H3BrClNO B580691 3-Bromo-5-chloropyridine 1-oxide CAS No. 1221793-62-9

3-Bromo-5-chloropyridine 1-oxide

Cat. No. B580691
CAS RN: 1221793-62-9
M. Wt: 208.439
InChI Key: PJXHYRWSZICBHI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridine 1-oxide (3-BCPO) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a colorless solid that is soluble in water and alcohols. 3-BCPO is a versatile compound with a wide range of applications, mainly in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Selective Amination

  • Amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex primarily yields 5-amino-2-chloropyridine with high yield and excellent chemoselectivity. This process showcases the utility of halopyridines in selective amination reactions, enabling the synthesis of amino-substituted pyridines which are crucial intermediates in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

Chemical Transformations of N-Oxides

  • The N-oxides of brominated pyridines undergo various chemical transformations, including cyanation and chlorination, leading to the synthesis of α-cyanopyridine and chloropyridine derivatives. Such reactions demonstrate the functional versatility of pyridine N-oxides in organic synthesis (Yamaguchi et al., 1998).

Halogen/Halogen Displacement

  • Bromo and chloro derivatives of pyridines, including those related to "3-Bromo-5-chloropyridine 1-oxide", can undergo halogen/halogen displacement reactions. These findings are important for the synthesis of iodopyridines and other halogen-substituted pyridines, which have applications in medicinal chemistry and materials science (Schlosser & Cottet, 2002).

Synthesis of Nitronyl Nitroxide Complexes

  • The synthesis of complexes based on rare-earth-radical combinations involving bromo and chloro pyridine derivatives demonstrates the potential of these compounds in developing materials with single-molecule magnetism behavior. This research opens avenues for the use of "this compound" in the field of magnetic materials and spintronics (Xu et al., 2009).

Site-Selectivity Reactions

  • The study of site-selectivity in reactions of substituted pyridine 1-oxides, similar to "this compound", with phosphoryl chloride highlights the nuanced control possible in synthesizing chloropyridines. This research is crucial for designing specific synthetic pathways in organic chemistry (Yamanaka, Araki, & Sakamoto, 1988).

properties

IUPAC Name

3-bromo-5-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-1-5(7)3-8(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXHYRWSZICBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Br)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682428
Record name 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221793-62-9
Record name 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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